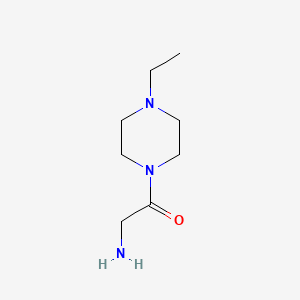

2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on ist eine chemische Verbindung mit der Summenformel C8H17N3O. Es ist ein Derivat von Piperazin, einer heterocyclischen organischen Verbindung, die aus einem sechsgliedrigen Ring besteht, der zwei Stickstoffatome an gegenüberliegenden Positionen enthält.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on beinhaltet typischerweise die Reaktion von 4-Ethylpiperazin mit einem geeigneten Aminvorläufer. Eine gängige Methode beinhaltet die Reaktion von 4-Ethylpiperazin mit Chlorethylacetylchlorid, gefolgt von der Zugabe von Ammoniak, um das gewünschte Produkt zu erhalten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol, und die Reaktionen werden typischerweise bei Raumtemperatur oder unter Rückflussbedingungen durchgeführt.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können Reinigungstechniken wie Kristallisation oder Chromatographie eingesetzt werden, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoderivate zu bilden.

Reduktion: Reduktionsreaktionen können Amin-Derivate ergeben.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen eingesetzt werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxoderivate ergeben, während die Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Piperazinderivate führen.

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Die Verbindung kann in Studien zur Enzyminhibition und Rezeptorbindung verwendet werden.

Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Verbindung kann je nach Kontext ihres Einsatzes als Inhibitor oder Aktivator wirken. Die beteiligten Pfade können die Bindung an aktive Stellen an Enzymen oder die Interaktion mit Rezeptorproteinen umfassen, um deren Aktivität zu modulieren.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites on enzymes or interacting with receptor proteins to modulate their activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-1-(Piperazin-1-yl)ethan-1-on: Eine ähnliche Verbindung mit einem Piperazinring, jedoch ohne die Ethylgruppe.

2-(4-Methylpiperazin-1-yl)ethan-1-amin: Ein weiteres Derivat mit einer Methylgruppe anstelle einer Ethylgruppe.

2-(4-Aminophenyl)-1-(4-Ethylpiperazin-1-yl)ethan-1-on: Eine Verbindung mit einer zusätzlichen Phenylgruppe.

Einzigartigkeit

2-Amino-1-(4-Ethylpiperazin-1-yl)ethan-1-on ist aufgrund des Vorhandenseins der Ethylgruppe am Piperazinring einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses strukturelle Merkmal kann bestimmte Eigenschaften verleihen, die es für bestimmte Anwendungen geeignet machen, wie z. B. eine verbesserte Bindungsaffinität zu Zielmolekülen oder verbesserte pharmakokinetische Eigenschaften.

Biologische Aktivität

2-Amino-1-(4-ethylpiperazin-1-yl)ethan-1-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O, with a molar mass of approximately 170.25 g/mol. The compound features an ethylpiperazine moiety, which is significant for its interaction with various biological targets, particularly neurotransmitter receptors.

The biological activity of this compound primarily stems from its ability to act as a ligand for neurotransmitter receptors. Research indicates that it may influence the release and uptake of key neurotransmitters such as serotonin and dopamine, which are critical in mood regulation and cognitive functions. This modulation suggests potential applications in treating mood disorders, anxiety, and other neuropsychiatric conditions.

Therapeutic Applications

Potential Uses:

- Antidepressant Activity: The compound's interaction with serotonin receptors positions it as a candidate for antidepressant development.

- Anxiolytic Effects: Its influence on dopamine pathways may also render it effective in reducing anxiety symptoms.

- Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, warranting further investigation for therapeutic use in inflammatory conditions .

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of this compound:

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant-like Effects: Evidence suggests this compound may reduce depressive behaviors in animal models.

- Anxiolytic Properties: Its ability to modulate neurotransmitter systems could lead to reduced anxiety levels.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is important to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one | C13H19N3O | Similar pharmacological activities; methyl group substitution. |

| 2-Amino-1-(4-piperidinyl)ethanone | C11H16N2O | Lacks aromatic amine; different pharmacological contexts. |

Eigenschaften

Molekularformel |

C8H17N3O |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

2-amino-1-(4-ethylpiperazin-1-yl)ethanone |

InChI |

InChI=1S/C8H17N3O/c1-2-10-3-5-11(6-4-10)8(12)7-9/h2-7,9H2,1H3 |

InChI-Schlüssel |

WPFYTYMNLMYXOM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCN(CC1)C(=O)CN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.